molecular formula C25H26FN5O2 B2830198 K-Ras-PDEdelta-IN-1 CAS No. 1841464-21-8

K-Ras-PDEdelta-IN-1

Cat. No.: B2830198
CAS No.: 1841464-21-8
M. Wt: 447.514
InChI Key: RRELLHHWESTKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The preparation of K-Ras-PDEdelta-IN-1 involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 mg/mL . The synthetic routes and industrial production methods for this compound are not extensively detailed in the available literature, but it is typically synthesized in research laboratories for experimental purposes.

Biological Activity

K-Ras-PDEdelta-IN-1 is a small molecule designed to inhibit the interaction between K-Ras and phosphodiesterase delta (PDEδ), which plays a critical role in the localization and activation of K-Ras, a well-known oncogene implicated in various cancers, particularly pancreatic ductal adenocarcinoma (PDAC) and lung cancer. This article explores the biological activity of this compound, focusing on its mechanism of action, effects on cancer cell growth, and potential therapeutic applications.

K-Ras is a small GTPase that requires proper membrane localization for its activity. The interaction between K-Ras and PDEδ facilitates the transport of K-Ras to the plasma membrane (PM) by binding to its farnesyl group. This compound disrupts this interaction, leading to mislocalization of K-Ras and subsequent inhibition of its signaling pathways. This mechanism is crucial because aberrant K-Ras signaling contributes to tumorigenesis.

Key Points:

  • Inhibition of K-Ras-PDEδ Interaction: this compound binds to PDEδ's hydrophobic pocket, preventing K-Ras from associating with the PM .
  • Impact on Signaling Pathways: The inhibition leads to decreased activation of downstream pathways such as RAF/MEK/ERK and PI3K/AKT, which are vital for cell proliferation and survival .

Biological Activity in Cancer Models

Research has demonstrated the effectiveness of this compound in various cancer cell lines, particularly those harboring KRAS mutations.

In Vitro Studies

In vitro studies have shown that treatment with this compound results in:

  • Reduced Cell Proliferation: Significant inhibition of growth in KRAS-dependent cancer cell lines such as A549 (lung cancer) and Mia PaCa-2 (pancreatic cancer) .
  • Induction of Apoptosis and Autophagy: The compound induces both apoptosis and autophagy, suggesting it triggers multiple cellular death pathways .
Cell LineEffect on ProliferationInduction of ApoptosisInduction of Autophagy
A549 (Lung)Significant InhibitionYesYes
Mia PaCa-2 (PDAC)Significant InhibitionYesYes

In Vivo Studies

In vivo studies using xenograft models have further validated the potential of this compound as an anti-cancer agent:

  • Tumor Growth Inhibition: Mice treated with this compound showed reduced tumor growth compared to control groups .
  • Biomarker Analysis: Immunohistochemical analysis indicated decreased levels of phosphorylated ERK and AKT, correlating with reduced tumor proliferation markers such as Ki-67 .

Case Studies

Case Study 1: Lung Cancer
A study investigating the effects of deltarasin, a related compound, demonstrated that it effectively inhibited KRAS-dependent lung cancer cell growth. The treatment resulted in significant apoptosis and autophagy induction, along with suppression of key signaling pathways involved in tumor growth .

Case Study 2: Pancreatic Cancer
Another study focused on pancreatic cancer cell lines revealed that deltarasin not only inhibited cell proliferation but also promoted apoptosis through downregulation of ERK and AKT phosphorylation. The findings suggested that targeting the KRAS-PDEδ interaction could be a viable therapeutic strategy for KRAS-driven malignancies .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-4-[4-methyl-2-(4-methylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O2/c1-17-5-11-21(12-6-17)31-16-22-18(2)28-30(25(33)24(22)29-31)15-3-4-23(32)27-14-13-19-7-9-20(26)10-8-19/h5-12,16H,3-4,13-15H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRELLHHWESTKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=NN(C(=O)C3=N2)CCCC(=O)NCCC4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.